Cyclopentolate Hydrochloride
Description
Cyclopentolate hydrochloride (C₁₇H₂₅NO₃·HCl), a synthetic anticholinergic agent, is widely used in ophthalmology to induce cycloplegia (paralysis of the ciliary muscle) and mydriasis (pupil dilation). Its IUPAC name is 2-(dimethylamino)ethyl (±)-1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, characterized by a cyclopentyl group linked to an esterified phenylacetic acid backbone and a tertiary amine moiety .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZVMUBMXGOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045390 | |
| Record name | Cyclopentolate hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60452-46-2, 5870-29-1, 60452-44-0 | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopentolate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopentolate hydrochloride [USP:JAN] | |
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| Record name | Cyclopentolate hydrochloride, (-)- | |
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| Record name | Cyclopentolate hydrochloride, (+)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
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| Record name | Cyclopentolate hydrochloride | |
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| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |
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| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
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Preparation Methods
Cyclopentolate hydrochloride is synthesized through a multi-step process starting with phenylacetic acid and cyclopentanone. The key steps include:
Formation of Intermediate: Phenylacetic acid reacts with cyclopentanone to form 2-(1-hydroxycyclopentyl)phenylacetic acid.
Purification: The final product, this compound, is purified through crystallization and drying processes.
Chemical Reactions Analysis
Cyclopentolate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the compound’s phenyl ring can undergo electrophilic aromatic substitution under specific conditions.
Scientific Research Applications
Ocular Examination
Cyclopentolate is extensively utilized during routine eye examinations to achieve mydriasis and cycloplegia. It is particularly beneficial for:
- Refractive Error Assessment : Essential for accurate measurement in children and patients with suspected pseudomyopia .
- Preoperative Preparation : Used before surgeries like cataract extraction to enhance visibility and reduce intraoperative complications .
Treatment of Ocular Conditions
Cyclopentolate serves as an adjunctive therapy in various ocular conditions:
- Anterior Uveitis : Helps prevent posterior synechiae formation between the lens and iris .
- Management of Childhood Myopia : Studies suggest its role in slowing myopic progression in children .
Case Report on Toxicity
A notable case involved an 8-year-old girl experiencing central nervous system toxicity after receiving cyclopentolate for refraction. Symptoms included disorientation and hallucinations, highlighting the potential risks associated with its use .
Addiction Cases
Several reports document cases of addiction to cyclopentolate eye drops, where patients exhibited withdrawal symptoms upon cessation, indicating misuse potential . One case involved a 39-year-old male with Behçet’s syndrome who reported blurred vision and anxiety when attempting to reduce his dosage after prolonged use .
Pharmacokinetic Profile
Research indicates that peak plasma concentrations of cyclopentolate occur approximately 30 minutes post-administration, with effects lasting several hours . The elimination half-life averages around 111 minutes, demonstrating a relatively rapid clearance from the system.
Comparative Efficacy
Cyclopentolate has been compared to other cycloplegics like tropicamide, showing superior efficacy in achieving deeper mydriasis and prolonged cycloplegic effects, particularly beneficial for pediatric populations .
Safety Profile and Side Effects
While generally safe, cyclopentolate can cause side effects ranging from mild (headaches, drowsiness) to severe (CNS toxicity). A study observed that 1% cyclopentolate instillation led to transient visual disturbances and systemic effects such as nausea in some patients .
Data Summary Table
| Application | Indication | Key Findings/Notes |
|---|---|---|
| Ocular Examination | Mydriasis & Cycloplegia | Essential for refractive error assessment |
| Treatment | Anterior Uveitis | Prevents posterior synechiae |
| Pediatric Myopia | Slows progression | Effective in childhood cases |
| Toxicity | CNS Effects | Documented cases of hallucinations |
| Addiction | Withdrawal Symptoms | Notable cases of dependency |
Mechanism of Action
Cyclopentolate hydrochloride exerts its effects by blocking muscarinic receptors in the eye. This inhibition prevents the action of acetylcholine, a neurotransmitter responsible for the contraction of the ciliary muscle and the constriction of the pupil . By blocking these receptors, this compound induces relaxation of the sphincter of the iris and the ciliary muscles, leading to mydriasis and cycloplegia .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight : 327.85 g/mol .
- Solubility: Highly soluble in water, ethanol, chloroform; sparingly soluble in diethyl ether .
- pH : Aqueous solution (1 in 50) has a pH of 4.5–5.5 .
- Melting Point : 135–138°C .
Mechanism of Action : Cyclopentolate competitively inhibits muscarinic acetylcholine receptors in the iris sphincter and ciliary muscles, blocking parasympathetic input and leading to pupil dilation and loss of accommodation .
Comparison with Similar Compounds
Cyclopentolate hydrochloride is often compared to other cycloplegics and mydriatics, such as atropine sulfate , tropicamide , and phenylephrine hydrochloride , based on efficacy, safety, and clinical utility.
Cyclopentolate vs. Atropine Sulfate
- Onset/Duration :
- Efficacy :
- Safety :
Cyclopentolate vs. Tropicamide
- Onset/Duration :
- Efficacy :
- Safety :
Combination Therapies
- Cyclomydril® : Combines cyclopentolate (0.2%) and phenylephrine (1%) to synergize mydriasis while minimizing cycloplegia, ideal for intraocular surgery .
- Proxymetacaine Pre-treatment : Accelerates cyclopentolate’s peak refraction time by 10 minutes in children .
Comparative Data Table
Clinical Considerations
Biological Activity
Cyclopentolate hydrochloride is an anticholinergic agent primarily used in ophthalmology for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which facilitates various diagnostic procedures. This article explores its biological activity, mechanisms of action, clinical applications, and associated case studies.
Cyclopentolate acts as a muscarinic antagonist , blocking the muscarinic acetylcholine receptors (mAChRs) in the eye. The primary receptors involved are:
- M1 Receptor : Inhibits adenylate cyclase and modulates potassium channels.
- M5 Receptor : Similar functions to M1, contributing to the physiological effects observed after administration.
By inhibiting these receptors, cyclopentolate prevents the sphincter muscle of the iris from contracting and the ciliary body from accommodating for near vision, resulting in mydriasis and cycloplegia. The onset of these effects typically occurs within 15 to 60 minutes post-application, with recovery lasting up to 24 hours or longer in individuals with darker irises .
Clinical Applications
This compound is predominantly utilized in:
- Ophthalmic Examinations : To facilitate refraction assessments and fundoscopic examinations.
- Treatment of Uveitis : Helps alleviate pain by preventing ciliary muscle spasms.
- Management of Amblyopia : Assists in occluding vision in one eye to promote development in the other.
Dosage and Efficacy
Research indicates that different concentrations of cyclopentolate can yield varying effects on anterior chamber parameters. A study comparing 0.5% and 1% solutions found significant increases in anterior chamber depth (ACD) and volume (ACV) after administration, particularly with the 1% concentration:
| Parameter | Pre-treatment (1%) | Post-treatment (1%) | Pre-treatment (0.5%) | Post-treatment (0.5%) |
|---|---|---|---|---|
| ACD (mm) | 2.762 ± 0.28 | 2.890 ± 0.25 | 2.710 ± 0.28 | 2.860 ± 0.27 |
| ACV (mm³) | 141.40 ± 20.59 | 154.35 ± 19.69 | 137.40 ± 20.48 | 152.93 ± 20.50 |
| IOP (mmHg) | 13.25 ± 1.77 | 15.13 ± 2.49 | - | - |
Statistical analysis confirmed significance for ACD and IOP changes following the use of the higher concentration .
Side Effects and Toxicity
While cyclopentolate is generally safe when used as prescribed, there are notable side effects associated with its use, particularly in cases of overdose or misuse:
- Central Nervous System Effects : Reports have documented symptoms such as hallucinations, seizures, and disorientation following excessive use .
- Ocular Effects : Prolonged mydriasis can lead to increased intraocular pressure (IOP) and potential complications in patients with glaucoma .
Case Studies
Several case studies illustrate both therapeutic benefits and adverse effects:
- Case of Overuse : A patient with bilateral keratitis used excessive doses of cyclopentolate leading to keratitis resolution upon cessation but experienced withdrawal symptoms such as tremors and anxiety .
- Toxicity Report : An incident involving an eight-year-old patient highlighted CNS toxicity after receiving cyclopentolate for refraction, emphasizing the need for careful monitoring during administration .
- Dependence Issues : A case involving a patient who abused cyclopentolate for its psychoactive effects revealed significant withdrawal symptoms when attempting to discontinue use .
Q & A
Q. What are the standard pharmacopeial methods for assessing the purity of cyclopentolate hydrochloride?
this compound purity is evaluated using:
- Heavy metals testing : 1.0 g of the compound is tested via Method 1, with a control solution containing ≤20 ppm lead .
- Related substances analysis : Thin-layer chromatography (TLC) is performed using a silica gel plate. A sample solution (0.20 g in chloroform) is diluted to 1:200 for comparison. Spots are visualized under UV light after sulfuric acid-ethanol spray and heating .
- Clarity and pH : A 1.0 g/mL aqueous solution must be clear and colorless, with pH 4.5–5.5 .
Q. How is this compound identified in pharmaceutical formulations?
Identification methods include:
- Reinecke salt test : A 1% solution reacts with Reinecke salt to form a pale red precipitate .
- Infrared (IR) spectroscopy : A potassium bromide disk method compares the sample’s IR spectrum to a reference standard .
- Hydrolysis and odor detection : Boiling with sodium hydroxide releases phenylacetic acid, detectable by its odor after nitric acid addition .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the comparative cycloplegic efficacy of this compound versus atropine in pediatric populations?
- Study design : Randomize subjects into groups (e.g., cyclopentolate vs. atropine) with standardized dosing (e.g., three drops at 10-minute intervals). Use autorefractors to measure residual accommodation at predefined intervals (30–70 minutes post-instillation) .
- Controls : Include a saline placebo group and control for variables like age and baseline refractive error.
- Statistical analysis : Apply paired t-tests or ANOVA to compare residual accommodation and pupil dilation metrics .
Q. What methodological considerations are critical when assessing cyclopentolate’s impact on corneal biomechanical properties using ocular response analyzers (ORA)?
- Parameters : Measure corneal hysteresis (CH), corneal resistance factor (CRF), and intraocular pressure (IOPcc/IOPg) pre- and post-cycloplegia (45 minutes after 1% instillation) .
- Environmental controls : Maintain consistent room lighting (40–55 lux) to avoid confounding pupillary responses .
- Data interpretation : Use paired t-tests to compare pre/post differences. Note that CH and IOPcc may show significant changes, while CRF and IOPg remain stable .
Q. How should contradictory findings regarding cyclopentolate’s effect on intraocular pressure (IOP) be reconciled in systematic reviews?
- Species-specific responses : In dogs, 1% cyclopentolate shows no IOP change , while human studies report transient IOPcc reductions .
- Measurement techniques : Rebound tonometry (dogs) vs. Goldmann applanation (humans) may yield variability.
- Study population : Differences in baseline IOP (e.g., healthy vs. glaucoma-prone subjects) can influence outcomes .
Methodological Challenges and Data Contradictions
Q. How can researchers optimize TLC conditions for detecting this compound degradation products?
- Mobile phase : Use 2-propanol/n-butyl acetate/water/ammonia (28%) (100:60:23:17) for optimal separation .
- Visualization : Sulfuric acid-ethanol spray followed by heating at 120°C for 30 minutes enhances spot clarity under UV light (254 nm) .
- Limitations : Ensure chloroform purity to avoid interfering solvent artifacts .
Q. What experimental controls are essential when studying cyclopentolate’s effects on anterior segment parameters using Scheimpflug imaging (Pentacam)?
- Baseline measurements : Record anterior chamber depth (ACD), volume (ACV), and angle (ACA) pre-cycloplegia .
- Timing : Perform post-cycloplegia measurements at 45 minutes to capture peak effects .
- Control group : Include a cycloplegia-free group to account for natural variations in repeated measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
